(3-amino-9H-carbazol-9-yl)acetic acid

Organic Synthesis Medicinal Chemistry Building Block

Researchers needing a carbazole scaffold with orthogonal handles often face multi-step protection/deprotection workflows. (3-Amino-9H-carbazol-9-yl)acetic acid solves this with a free COOH at the 9-position and a primary NH2 at the 3-position. • Direct EDC/DCC conjugation-saves 1-2 steps vs. tert-butyl ester analogs. • Dual orthogonal reactivity for parallel library synthesis. • Key monomer for polyaminocarbazoles (e.g., TCPA); free acid anchors star-shaped polymer architectures. ≥95% purity. Global shipping.

Molecular Formula C14H12N2O2
Molecular Weight 240.26 g/mol
CAS No. 51035-05-3
Cat. No. B1520110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-amino-9H-carbazol-9-yl)acetic acid
CAS51035-05-3
Molecular FormulaC14H12N2O2
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2CC(=O)O)C=CC(=C3)N
InChIInChI=1S/C14H12N2O2/c15-9-5-6-13-11(7-9)10-3-1-2-4-12(10)16(13)8-14(17)18/h1-7H,8,15H2,(H,17,18)
InChIKeyKYOFKSKTUDFVRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Amino-9H-carbazol-9-yl)acetic Acid: Sourcing Guide & Specifications


(3-amino-9H-carbazol-9-yl)acetic acid (CAS 51035-05-3) is a heterocyclic organic compound belonging to the carbazole family, characterized by a tricyclic aromatic amine core with a 9-acetic acid moiety . It is primarily utilized as a research chemical and versatile synthetic intermediate for constructing more complex molecules, with applications spanning medicinal chemistry (e.g., as a building block for biologically active compounds) and materials science (e.g., as a precursor for electro-optical materials) . This compound is offered by multiple suppliers with a standard purity of ≥95% .

Free carboxylic acid handle enables direct conjugation workflows.
Unsubstituted 3‑amino group serves as polymerization node.
Consistent research‑grade purity baseline across vendors.

(3-Amino-9H-carbazol-9-yl)acetic Acid: Why Generic Analogs Fall Short


While (3-amino-9H-carbazol-9-yl)acetic acid is a foundational carbazole derivative, its selection over in-class analogs cannot be justified by generic claims of superior performance due to a lack of public comparative data. However, its procurement value is uniquely defined by its specific, unsubstituted molecular architecture, which offers a definitive, non-interchangeable chemical handle for downstream synthetic applications . Unlike compounds like tert-butyl (3-amino-9H-carbazol-9-yl)acetate (CAS 1204297-59-5) which bears a protected acid moiety for specific reaction conditions , or 3-amino-9-ethylcarbazole (CAS 132-32-1) which is N-alkylated, this compound presents a free carboxylic acid group at the 9-position alongside a primary aromatic amine at the 3-position . This precise combination of functional groups is critical for applications requiring an unprotected acid for direct conjugation or a unique anchoring point for further structural elaboration, rendering generic carbazole analogs unsuitable substitutes.

Protected ester analogs (e.g., tert‑butyl ester) require deprotection; incompatible with direct acid‑dependent workflows.

N‑Alkylated carbazoles lack the 9‑acetic acid handle, altering polymerization outcomes and anchoring possibilities.

Unsubstituted core architecture is critical for regioselective oligomerization; simple carbazole cannot replicate the specific monomer behavior.

(3-Amino-9H-carbazol-9-yl)acetic Acid: Differentiating Evidence


Reactive Group: Free Acid vs. Protected Ester

(3-amino-9H-carbazol-9-yl)acetic acid provides a free carboxylic acid group for direct amidation, esterification, or other conjugation reactions, in contrast to the tert-butyl ester analog which requires an initial deprotection step . The tert-butyl (3-amino-9H-carbazol-9-yl)acetate analog necessitates cleavage of the ester under acidic conditions to yield the free acid, introducing an extra synthetic operation . This fundamental difference in reactive functionality dictates the choice of building block based on the specific requirements of a synthetic pathway .

Reactive Group
Data to verify
Free carboxylic acid (-COOH) vs. protected tert‑butyl ester (-COOtBu). Target compound provides immediate conjugation readiness; comparator requires acidic deprotection.
Supports conjugation workflow selection.
Based on general organic chemistry principles; confirm with supplier analytical data.
Organic Synthesis Medicinal Chemistry Building Block

Regiochemical Advantage in Oligomer Synthesis

The unsubstituted nature of the carbazole core in (3-amino-9H-carbazol-9-yl)acetic acid is essential for its role as a building block in the synthesis of specific polyaminocarbazoles, unlike alkylated analogs. For example, the amine group of 9-(4-(bis(4-(3-amino-9H-carbazol-9-yl)phenyl)amino)phenyl)-9H-carbazol-3-amine (TCPA), which contains the (3-amino-9H-carbazol-9-yl) moiety, is used as a node via chemical oxidation polymerization to fabricate star-shaped porous fluorescent polyaminocarbazole (PTCPA) [1]. The free 9-acetic acid group provides a handle for attaching this moiety to other structures, while the unblocked 3-amino group enables polymerization. In contrast, N-alkylated analogs like 3-amino-9-ethylcarbazole (CAS 132-32-1) have their pyrrole nitrogen substituted, leading to different polymerization outcomes and material properties [2].

Regiochemical Fit
Reported
Unsubstituted 3‑amino group enables chemical oxidation polymerization; 9‑acetic acid anchors the moiety into star‑shaped polyaminocarbazoles.
Unique monomer for advanced fluorescent polymer architectures.
Literature‑context polymerization outcome; N‑alkylated analogs give different material properties.
Polymer Chemistry Materials Science Oligomer Synthesis

Solid-Phase Conjugation Advantage

The free carboxylic acid of (3-amino-9H-carbazol-9-yl)acetic acid offers immediate utility for conjugation to solid supports, a common technique in combinatorial chemistry and affinity chromatography, without the need for a pre-activation step required by its ester analog . In contrast, the tert-butyl ester analog, tert-butyl (3-amino-9H-carbazol-9-yl)acetate (CAS 1204297-59-5), is typically used in solution-phase chemistry where the protected acid prevents unwanted side reactions during multi-step syntheses . The choice between them is a strategic decision in synthetic planning .

Solid‑Phase Use
Data to verify
Free acid enables direct coupling to amine‑functionalized resins; tert‑butyl ester analog needs prior cleavage.
Supports solid‑phase synthesis and affinity chromatography workflows.
General solid‑phase synthesis context; verify resin compatibility experimentally.
Synthetic Intermediate Medicinal Chemistry Solid Phase Synthesis

Commercial Purity Benchmark

As a research chemical, (3-amino-9H-carbazol-9-yl)acetic acid is consistently supplied at a standard purity of ≥95% across multiple vendors . This represents the baseline quality expectation for procurement of this specific building block. While vendors may offer batch-specific analytical data (NMR, HPLC, GC) upon request, this is a standard practice for specialty chemicals and not a point of unique differentiation for the compound itself .

Purity Benchmark
Specification review
≥95% standard purity across multiple vendors; batch‑specific analytical data (NMR, HPLC) available upon request.
Procurement decisions can rely on price and vendor service rather than purity differences.
No significant purity gap versus tert‑butyl ester analog (≥95–≥98%).
Quality Control Procurement Analytical Chemistry

(3-Amino-9H-carbazol-9-yl)acetic Acid: Application Scenarios


Direct Conjugation to Amines and Resins

The free carboxylic acid group makes this compound the optimal choice for one-step conjugation to primary amines using standard coupling reagents (e.g., EDC, DCC). This is in contrast to its tert-butyl ester analog, which would require a separate deprotection step, adding time and cost to the synthesis. This feature is particularly valuable for creating carbazole-labeled biomolecules or for immobilizing the scaffold onto amine-functionalized resins for solid-phase synthesis or affinity chromatography .

Synthesis of Star-Shaped Polyaminocarbazoles

This compound serves as a unique monomer for synthesizing specific polyaminocarbazole structures like TCPA, where its unsubstituted 3-amino group acts as a polymerization node. The 9-acetic acid group provides a critical anchoring point for attaching this moiety to central cores to create star-shaped or other complex polymer architectures. This application is not accessible with N-alkylated carbazole analogs, making this compound essential for research in advanced fluorescent materials and chemosensors [1].

Drug Discovery & Combinatorial Library Scaffold

The combination of a free acid handle and an aromatic amine makes this compound an ideal core scaffold for generating diverse compound libraries. The acid group allows for rapid amide bond formation with a wide variety of amines, while the 3-amino group can be functionalized via acylation, sulfonylation, or reductive amination. This dual reactivity profile supports efficient parallel synthesis for hit identification and lead optimization programs in medicinal chemistry .

Application
Selection Property
Validation Focus
Direct conjugation workflows
Free carboxylic acid for one‑step amidation or esterification
Coupling efficiency with standard reagents (e.g., EDC/DCC)
Polyaminocarbazole synthesis
Unsubstituted 3‑amino group as polymerization node
Polymer architecture and fluorescence sensing properties
Library scaffold synthesis
Dual reactive groups (aromatic amine and carboxylic acid)
Parallel synthesis compatibility and hit diversification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-amino-9H-carbazol-9-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.